(Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, a methoxybenzylidene moiety, and a 3-methylbut-2-en-1-yloxy group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran core with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the benzylidene linkage.
Attachment of the 3-methylbut-2-en-1-yloxy Group: This is typically done via an etherification reaction, where the hydroxyl group of the benzofuran core reacts with 3-methylbut-2-en-1-ol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding benzyl derivative.
Substitution: The methoxy group and the 3-methylbut-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (Z)-2-(3-methoxybenzyl)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific structure of this compound may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The methoxybenzylidene moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzofuran core may also contribute to the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxybenzylidene)benzofuran-3(2H)-one: Lacks the 3-methylbut-2-en-1-yloxy group, which may affect its biological activity and chemical reactivity.
2-(3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a hydroxyl group instead of the 3-methylbut-2-en-1-yloxy group, potentially altering its solubility and interaction with biological targets.
2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: The presence of different substituents on the benzofuran core can lead to variations in chemical and biological properties.
Uniqueness
The uniqueness of (Z)-2-(3-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxybenzylidene and 3-methylbut-2-en-1-yloxy groups may enhance its ability to interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)9-10-24-17-7-8-18-19(13-17)25-20(21(18)22)12-15-5-4-6-16(11-15)23-3/h4-9,11-13H,10H2,1-3H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTJKPVGLHWUBC-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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